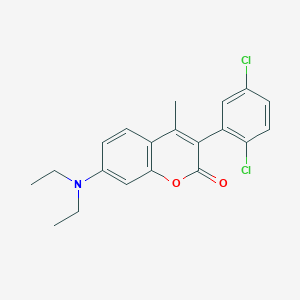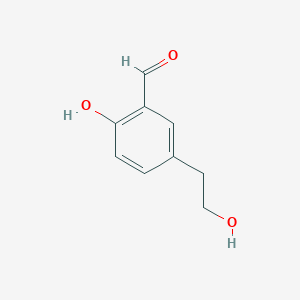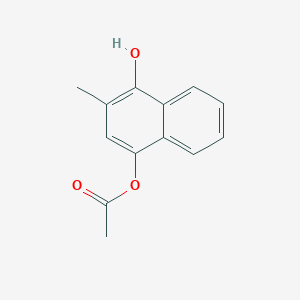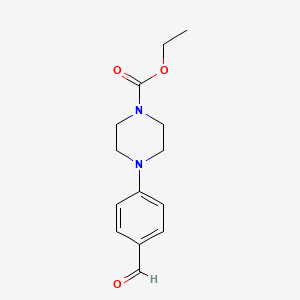![molecular formula C11H15N3O B3319423 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 111303-60-7](/img/structure/B3319423.png)
3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
Overview
Description
3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been widely used in scientific research. TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis. DPA-714 has been shown to have potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Mechanism of Action
DPA-714 binds to 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one with high affinity and specificity, leading to the modulation of various cellular processes. 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is involved in the regulation of mitochondrial function, steroidogenesis, and apoptosis, among others. DPA-714 has been shown to modulate 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one activity, leading to the regulation of cellular processes that are involved in various pathological and physiological conditions.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. It has been shown to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to the attenuation of neuroinflammation and neurodegeneration. DPA-714 has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for lab experiments, including its high affinity and selectivity for 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the use of DPA-714 in scientific research, including the development of new imaging techniques for 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one expression and function, the investigation of its role in other pathological and physiological conditions, and the development of new therapeutic agents based on its structure and activity. Additionally, the use of DPA-714 in combination with other drugs and therapies may lead to the development of more effective treatments for various diseases.
Scientific Research Applications
DPA-714 has been extensively used in scientific research as a 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one ligand for imaging and therapeutic purposes. It has been shown to have high affinity and selectivity for 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, making it a valuable tool for studying 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one expression and function in various biological systems. DPA-714 has been used in preclinical studies to investigate the role of 3,4,6,7,8,9-Hexahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one in neuroinflammation, neurodegeneration, and cancer. It has also been used in clinical trials for the diagnosis and treatment of neurodegenerative disorders, such as Alzheimer's disease.
properties
IUPAC Name |
1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-8-7-12-5-4-9(8)13-10-3-1-2-6-14(10)11/h12H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQXUKKTIIPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)CNCC3)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3319377.png)




![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)

![2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine](/img/structure/B3319425.png)
![2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B3319427.png)
![2-[(9-benzyl-9H-purin-6-yl)amino]ethanol](/img/structure/B3319442.png)